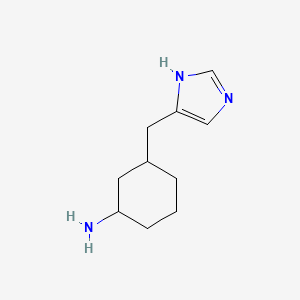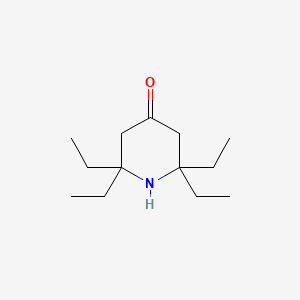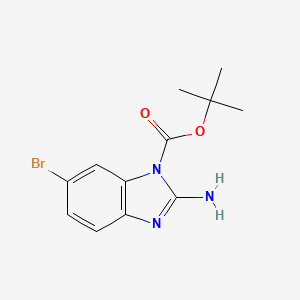
tert-butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
tert-Butyl ester formation: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated or aminated products.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound can be used to study the effects of benzimidazole derivatives on various biological pathways and targets.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
2-Amino-1H-benzimidazole: Lacks the tert-butyl ester and bromine groups.
6-Bromo-1H-benzimidazole: Lacks the amino and tert-butyl ester groups.
tert-Butyl 1H-benzimidazole-1-carboxylate: Lacks the amino and bromine groups.
Properties
Molecular Formula |
C12H14BrN3O2 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-bromobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)15-10(16)14/h4-6H,1-3H3,(H2,14,15) |
InChI Key |
MHMKVLGBKBOXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




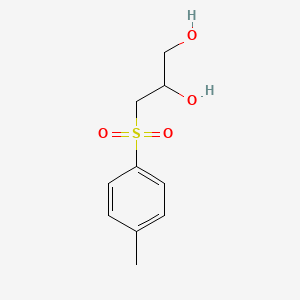

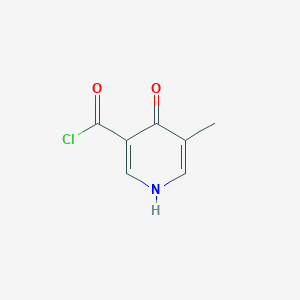
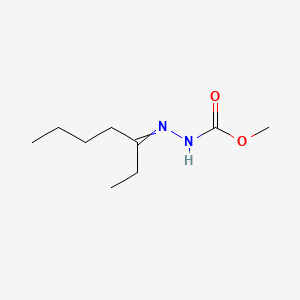
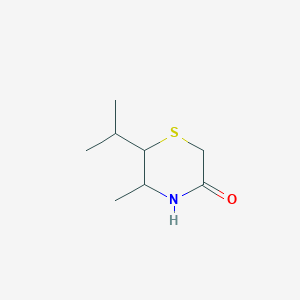
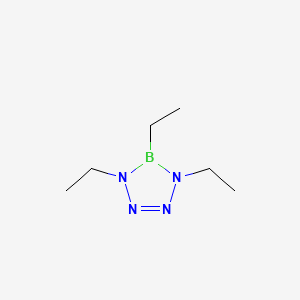
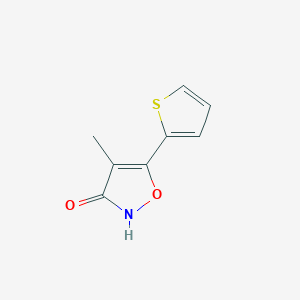
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)


